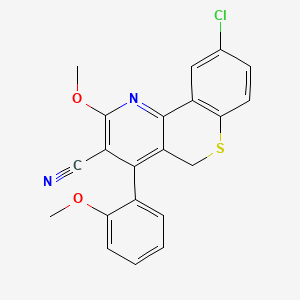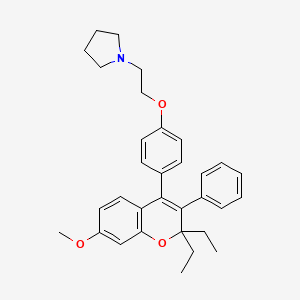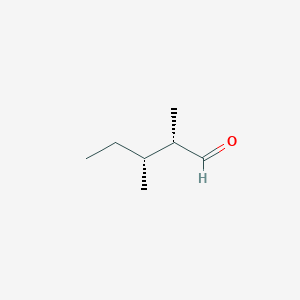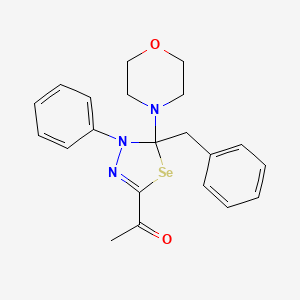
1-(5-(4-Morpholinyl)-4-phenyl-5-(phenylmethyl)-4,5-dihydro-1,3,4-selenadiazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-Morpholinyl)-4-phenyl-5-(phenylmethyl)-4,5-dihydro-1,3,4-selenadiazol-2-yl)ethanone is a complex organic compound that features a selenadiazole ring, morpholine, and phenyl groups
Preparation Methods
The synthesis of 1-(5-(4-Morpholinyl)-4-phenyl-5-(phenylmethyl)-4,5-dihydro-1,3,4-selenadiazol-2-yl)ethanone involves several steps. One common method includes the reaction of selenadiazole derivatives with morpholine and phenyl groups under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like aluminum chloride. The mixture is heated to a specific temperature and stirred for several hours to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(5-(4-Morpholinyl)-4-phenyl-5-(phenylmethyl)-4,5-dihydro-1,3,4-selenadiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(5-(4-Morpholinyl)-4-phenyl-5-(phenylmethyl)-4,5-dihydro-1,3,4-selenadiazol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(5-(4-Morpholinyl)-4-phenyl-5-(phenylmethyl)-4,5-dihydro-1,3,4-selenadiazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1-(5-(4-Morpholinyl)-4-phenyl-5-(phenylmethyl)-4,5-dihydro-1,3,4-selenadiazol-2-yl)ethanone can be compared with other similar compounds, such as:
2-Methyl-4-(methylthio)-2-morpholinopropiophenone: This compound has a similar structure but with different functional groups, leading to distinct chemical and biological properties.
1-[4-(4-Morpholinyl)phenyl]ethanamine: Another compound with a morpholine and phenyl group, but with different reactivity and applications. The uniqueness of this compound lies in its selenadiazole ring, which imparts specific properties not found in other similar compounds.
Properties
CAS No. |
157588-05-1 |
|---|---|
Molecular Formula |
C21H23N3O2Se |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-(5-benzyl-5-morpholin-4-yl-4-phenyl-1,3,4-selenadiazol-2-yl)ethanone |
InChI |
InChI=1S/C21H23N3O2Se/c1-17(25)20-22-24(19-10-6-3-7-11-19)21(27-20,23-12-14-26-15-13-23)16-18-8-4-2-5-9-18/h2-11H,12-16H2,1H3 |
InChI Key |
ZVEPHKKAZUZQID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C([Se]1)(CC2=CC=CC=C2)N3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


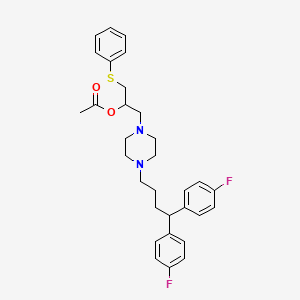
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
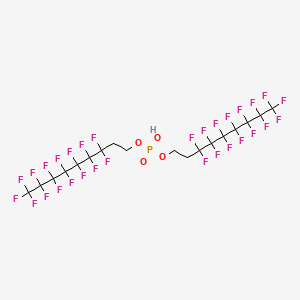
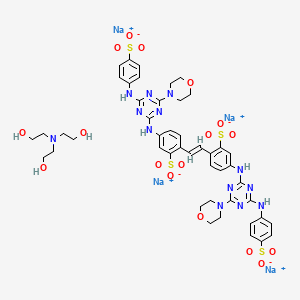
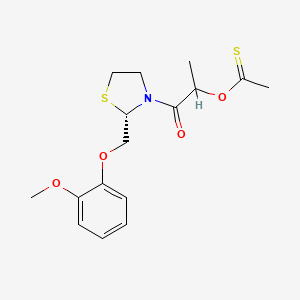
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
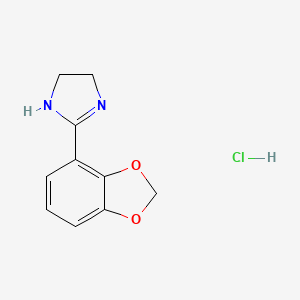
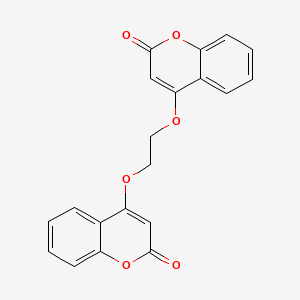
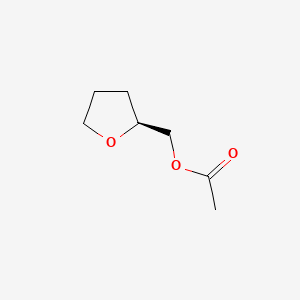
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)

